2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate
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Overview
Description
2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate is an organic compound with the molecular formula C20H25NO2 and a molar mass of 311.42 g/mol . It is a colorless liquid with a melting point of -45°C and a boiling point of 230-232°C . This compound is used in various chemical syntheses, including the production of drugs, pesticides, dyes, cosmetics, and coatings .
Preparation Methods
The preparation of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This reaction requires careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the process efficiently .
Chemical Reactions Analysis
2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of various complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active molecules that exert their effects through various biochemical pathways. For example, in medicinal chemistry, it may be converted into active pharmaceutical ingredients that target specific enzymes or receptors .
Comparison with Similar Compounds
2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate can be compared with other similar compounds such as:
- 2-Ethylhexyl 2-cyano-3-phenyl-2,4-pentadienoate
- 2-Ethylhexyl 2-cyano-4-phenyl-2,4-pentadienoate
- 2-Ethylhexyl 2-cyano-5-phenyl-3,4-pentadienoate
These compounds share similar structural features but differ in the position of the cyano and phenyl groups, which can influence their chemical reactivity and applications . The unique positioning of functional groups in this compound makes it particularly useful in specific synthetic routes and applications .
Properties
IUPAC Name |
2-ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3/b13-9+,19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLSHJSUDBZRY-QZTGBSOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657701 |
Source
|
Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131512-74-8 |
Source
|
Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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